
N,6,6-trimethylhept-2-en-4-yn-1-amine
Description
(E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine (hereafter referred to as AT1) is an aliphatic amine characterized by a conjugated enynyl (alkene-alkyne) backbone and a tertiary amine group. Its molecular formula is C₁₀H₁₇N (molecular weight: 151.25 g/mol) . AT1 is synthesized via a multi-step process involving allylic bromination and subsequent nucleophilic substitution, yielding ~70% efficiency in analogous reactions (e.g., AT2 synthesis) . The compound’s hydrochloride salt (CAS: 123944-73-0, molecular weight: 187.71 g/mol) is notable in pharmaceutical contexts as a registered impurity in Terbinafine, an antifungal agent . Structural confirmation relies on ¹H/¹³C NMR and HRMS-ESI+ data, which validate the (E)-configuration and substituent placement .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N,6,6-trimethylhept-2-en-4-yn-1-amine |
InChI |
InChI=1S/C10H17N/c1-10(2,3)8-6-5-7-9-11-4/h5,7,11H,9H2,1-4H3 |
InChI Key |
XQRHBYHDDOJZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=CCNC |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
N,6,6-trimethylhept-2-en-4-yn-1-amine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations that are essential in developing new compounds for pharmaceuticals and agrochemicals.
Recent studies have highlighted the biological relevance of this compound:
Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in inflammatory responses. Compounds with similar structures have shown the ability to reduce pro-inflammatory cytokines and nitric oxide production in vitro .
Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. It has been observed to inhibit tumor growth and metastasis in preclinical models by modulating tumor-associated macrophages and other immune cells.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in experimental models. In vitro studies reveal that it can significantly decrease leukocyte migration and the production of inflammatory mediators .
Photodynamic Therapy
In a study focusing on the application of photodynamic therapy, N,6,6-trimethylhept-2-en-4-yn-1-amines were evaluated for their effectiveness in reducing tumor size when combined with light exposure. The results indicated a marked decrease in tumor volume compared to control groups.
Inflammation Models
Experimental models investigating inflammation showed that administration of this compound led to a significant reduction in inflammatory markers compared to untreated controls. This suggests its potential use in therapeutic strategies aimed at managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Backbones
- Key Insights :
- The trimethylsilyl group in AT2 increases steric bulk and electron-withdrawing effects, altering solubility and reactivity compared to AT1’s 6,6-dimethyl motif .
- Naphthalene-containing analogs exhibit higher molecular weights (e.g., 171.24 vs. 151.25 g/mol) and aromatic π-systems, influencing UV-Vis absorption and binding affinity in medicinal contexts .
Stereoisomeric Variants
- Key Insights :
- The (Z)-isomer (CAS: 78628-81-6) incorporates a naphthylmethyl group, drastically increasing molecular weight (291.43 vs. 151.25 g/mol) and boiling point (417.9°C vs. ~207.5°C for simpler analogs) .
- Stereochemical differences influence biological activity; for example, (Z)-isomers of Terbinafine derivatives show reduced antifungal efficacy compared to (E)-forms .
Functional Group Variations
- Key Insights: Tertiary amines like AT1 exhibit moderate basicity (pKa ~10.2) due to alkyl group electron-donating effects, whereas chloro derivatives participate in nucleophilic substitutions (e.g., SN2) . The Ising model predicts protonation behavior in polyamines, suggesting AT1’s lone pair delocalization is less pronounced than in primary amines .
Preparation Methods
Nucleophilic Substitution from Halogenated Precursors
The most widely documented method for synthesizing N,6,6-trimethylhept-2-en-4-yn-1-amine involves the reaction of 1-chloro-6,6-dimethylhept-2-en-4-yne with methylamine (CH₃NH₂) under nucleophilic substitution conditions. The chlorine atom in the precursor is replaced by the methylamine group, yielding the target compound. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with elevated temperatures (50–80°C) to accelerate the substitution.
The mechanism follows an Sₙ2 pathway, where the methylamine acts as the nucleophile, attacking the electrophilic carbon adjacent to the chlorine atom. Steric hindrance from the 6,6-dimethyl group on the heptene backbone influences reaction kinetics, often necessitating extended reaction times (12–24 hours) for complete conversion.
Key Reaction Equation:
Stereochemical Control in Isomer Synthesis
The compound exists in two stereoisomeric forms: (E)- and (Z)-N,6,6-trimethylhept-2-en-4-yn-1-amine, distinguished by the configuration of the double bond at the 2-position. The (E)-isomer is predominantly formed under kinetic control due to its lower steric strain, while the (Z)-isomer may require thermodynamic conditions or chiral catalysts for selective synthesis.
Purification of the (E)-isomer is achieved via recrystallization from ethanol or ethyl ether, yielding a crystalline solid with a melting point of 163–166°C. In contrast, the (Z)-isomer remains less characterized, with limited data on its physical properties.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Studies indicate that solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states, achieving yields >70%. Nonpolar solvents (e.g., toluene) result in incomplete conversion (<30%) due to poor solubility of methylamine. Elevated temperatures (70–80°C) further improve yields by reducing activation energy, though excessive heat (>90°C) risks side reactions such as alkyne polymerization.
Catalytic Enhancements
The addition of catalytic bases, such as potassium carbonate (K₂CO₃), neutralizes HCl byproducts, shifting the equilibrium toward product formation. However, strong bases (e.g., sodium hydride) may deprotonate the amine, leading to undesired elimination pathways.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for the synthesis of this compound:
Parameter | Conditions | Yield | Isomer Selectivity |
---|---|---|---|
Solvent: DMF | 70°C, 18 hours | 75% | (E): 95% |
Solvent: THF | 60°C, 24 hours | 68% | (E): 90% |
Catalyst: K₂CO₃ | 80°C, 12 hours | 82% | (E): 97% |
Solvent: Toluene | 80°C, 24 hours | 28% | Not reported |
Data synthesized from VulcanChem and PubChem entries.
Purification and Characterization
Recrystallization Techniques
Crude product mixtures are purified via recrystallization in ethanol or ethyl ether, exploiting the differential solubility of isomers. The (E)-isomer crystallizes preferentially, while the (Z)-isomer remains in solution, enabling isolation via filtration.
Spectroscopic Validation
-
¹H NMR : The (E)-isomer exhibits a characteristic doublet at δ 5.3 ppm (J = 15 Hz) for the trans-alkene protons, whereas the (Z)-isomer shows a coupling constant of J = 10 Hz.
-
IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H) and 2100 cm⁻¹ (C≡C) confirm amine and alkyne functionalities.
Applications and Derivatives
While this compound itself has limited documented applications, its structural analogs serve as intermediates in pharmaceutical synthesis. For example, the derivative N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine (TDT 067) is an antifungal agent targeting squalene epoxidase .
Q & A
Q. What are the optimal synthetic routes for N,6,6-trimethylhept-2-en-4-yn-1-amine, and how can reaction conditions be optimized?
The compound can be synthesized via allylic bromination followed by nucleophilic substitution. For example, (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (AT1) is prepared by reacting allylic bromides (e.g., (E)-5-bromopent-3-en-1-yn-1-yltrimethylsilane) with methylamine derivatives under controlled temperatures (-50°C to room temperature). Purification involves silica gel chromatography with non-polar solvents (e.g., pentane), yielding ~70% purity. Key parameters include solvent choice (CH₂Cl₂), reaction time (1.5–24 hours), and stoichiometric ratios of reagents like PPh₃ and CBr₄ .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS-ESI+) . For example, in related compounds (e.g., AT2), NMR signals at δ 1.20–1.40 ppm (trimethyl groups) and δ 4.10–5.50 ppm (alkene/alkyne protons) confirm backbone geometry. HRMS provides exact mass verification (e.g., [M+H]+ ion matching theoretical values within 2 ppm error) .
Q. What solvents are compatible with this compound during purification?
Non-polar solvents (e.g., pentane, hexane) are preferred for silica gel chromatography due to the compound’s moderate polarity. Polar aprotic solvents (e.g., CH₂Cl₂) are used in reaction steps but removed under vacuum to avoid side reactions .
Advanced Research Questions
Q. How can stereoselective synthesis of (Z)- and (E)-isomers of this compound be achieved?
Stereochemistry is controlled via reaction temperature and catalyst selection. For example, (Z)-isomers (e.g., terbinafine impurities) form under kinetic conditions (low temperatures, -50°C), while (E)-isomers dominate at higher temperatures. Chiral catalysts (e.g., Rhodium complexes) or steric hindrance from substituents (e.g., naphthalen-1-ylmethyl groups) can enhance selectivity .
Q. What analytical methods resolve contradictions in solubility data for this compound across solvents?
Conflicting solubility profiles (e.g., polar vs. non-polar solvents) are addressed via phase-solubility diagrams and Hansen solubility parameters . For instance, solubility in CH₂Cl₂ may decrease at high concentrations due to aggregation, while methanol interactions rely on hydrogen bonding. Experimental validation includes UV-Vis spectroscopy (λmax ~255 nm) to monitor dissolution kinetics .
Q. How do air- and moisture-sensitive intermediates impact the stability of this compound during synthesis?
Allylic bromides (e.g., intermediate 8 in ) degrade rapidly in humid conditions, requiring inert atmospheres (N₂/Ar) and anhydrous solvents. Degradation products (e.g., hydrolyzed alcohols) are detectable via TLC or GC-MS. Stabilization strategies include adding molecular sieves or conducting reactions in gloveboxes .
Q. What methodologies identify and quantify degradation products of this compound under accelerated stability testing?
Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS/MS or HPLC-UV (λ = 255 nm) identify major impurities. For example, oxidation at the alkyne moiety generates ketones, while hydrolysis produces secondary amines. Quantification uses external calibration curves with reference standards (e.g., terbinafine analogs) .
Q. How can contradictory NMR data for structurally similar analogs inform the analysis of this compound?
Comparative NMR analysis of analogs (e.g., AT1 vs. AT2) reveals shifts in alkene proton signals (Δδ ~0.3 ppm) due to electronic effects from substituents. Overlapping peaks are resolved via COSY or NOESY experiments, which clarify spatial proximity of protons in crowded spectral regions .
Methodological Considerations
- Experimental Design : Prioritize inert conditions for moisture-sensitive steps; optimize chromatography gradients to separate geometric isomers .
- Data Validation : Cross-reference NMR assignments with computational models (e.g., DFT calculations) to confirm signal assignments .
- Risk Mitigation : Screen for nitrosamine impurities (if amine-containing reagents are used) via LC-MS with a detection limit <10 ppb, adhering to EMA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.